molecular formula C16H16N4O2 B7737541 Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate

Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate

Cat. No.: B7737541
M. Wt: 296.32 g/mol
InChI Key: COSYTQUWYBMROR-UHFFFAOYSA-N
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Description

Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzotriazol-1-ylmethylamino)benzoate typically involves the reaction of ethyl 2-aminobenzoate with benzotriazole in the presence of a suitable coupling agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond between the benzotriazole and the ethyl 2-aminobenzoate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(benzotriazol-1-ylmethylamino)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity and stability of the compound. Additionally, the compound can stabilize radicals and anions, making it useful in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate is unique due to its specific structure, which combines the benzotriazole moiety with an ethyl ester group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(benzotriazol-1-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-16(21)12-7-3-4-8-13(12)17-11-20-15-10-6-5-9-14(15)18-19-20/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSYTQUWYBMROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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